

# 4,5-Dioxodehydroasimilobine CAS number and chemical properties

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## Compound of Interest

Compound Name: 4,5-Dioxodehydroasimilobine

Cat. No.: B1262819

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## An In-Depth Technical Guide to 4,5-Dioxodehydroasimilobine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**4,5-Dioxodehydroasimilobine** is a naturally occurring aporphine alkaloid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical characteristics, biological activities, and the experimental protocols utilized to elucidate its effects. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

### Chemical Properties

**4,5-Dioxodehydroasimilobine** is distinguished by its characteristic aporphine core structure. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	82644-81-3	[1]
Molecular Formula	C <sub>17</sub> H <sub>11</sub> NO <sub>4</sub>	[1]
Molecular Weight	293.27 g/mol	[1]
Appearance	Not specified	
Solubility	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
SMILES	<chem>O=C1NC2=CC3=C(C4=C2C(C1=O)=CC(O)=C4OC)C=CC=C3</chem>	

## Biological Activities

Current research indicates that **4,5-Dioxodehydroasimilobine** exhibits notable anti-inflammatory and immunomodulatory activities.

### Anti-inflammatory Activity

**4,5-Dioxodehydroasimilobine** has been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[2]. Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases. The inhibition of NO production suggests that **4,5-Dioxodehydroasimilobine** may interfere with inflammatory signaling pathways.

While the precise mechanism for this compound is yet to be fully elucidated, the inhibition of LPS-induced NO production is often associated with the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3]. These pathways are critical regulators of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO during inflammation[4][5].

## Inhibition of T-Cell Proliferation

The compound has also demonstrated the ability to inhibit the proliferation of T-cells induced by concanavalin A (ConA)[2]. This suggests an immunomodulatory role for **4,5-Dioxodehydroasimilobine**, as T-cell proliferation is a central event in the adaptive immune response. Uncontrolled T-cell proliferation can contribute to autoimmune diseases and other inflammatory conditions. The mechanism behind this inhibition is likely linked to the intricate signaling cascades that govern T-cell activation and proliferation[6][7][8].

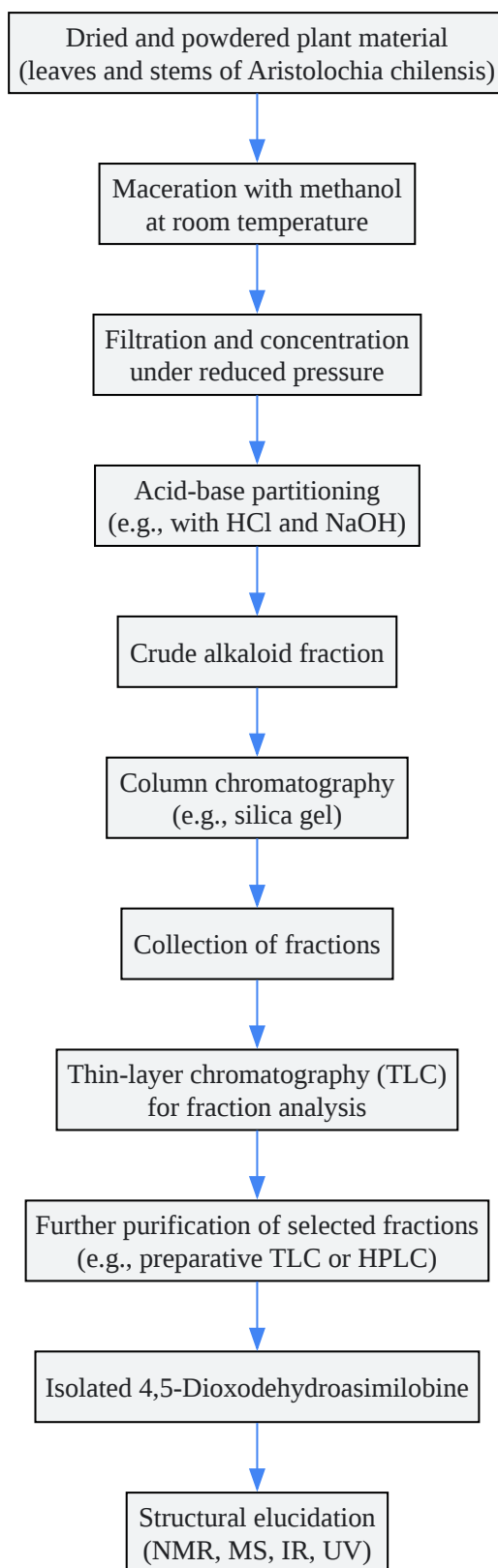
## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning **4,5-Dioxodehydroasimilobine**.

### Isolation of 4,5-Dioxodehydroasimilobine from *Aristolochia chilensis*

**4,5-Dioxodehydroasimilobine** has been successfully isolated from the leaves and stems of *Aristolochia chilensis*[9]. The general procedure for the isolation of aporphine alkaloids from plant material is as follows:

Experimental Workflow for Aporphine Alkaloid Isolation



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A general workflow for the isolation of aporphine alkaloids from plant material.

- **Extraction:** The dried and powdered plant material is macerated with a suitable solvent, typically methanol, at room temperature for an extended period.
- **Filtration and Concentration:** The extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated crude extract.
- **Acid-Base Partitioning:** The crude extract is subjected to acid-base extraction to separate the alkaloids from other constituents. This involves dissolving the extract in an acidic solution (e.g., 5% HCl), followed by extraction with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NaOH to pH 9-10) and extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.
- **Chromatographic Separation:** The crude alkaloid fraction is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids.
- **Purification and Identification:** Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the desired compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC). The structure of the isolated **4,5-Dioxodehydroasimilobine** is then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

## In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

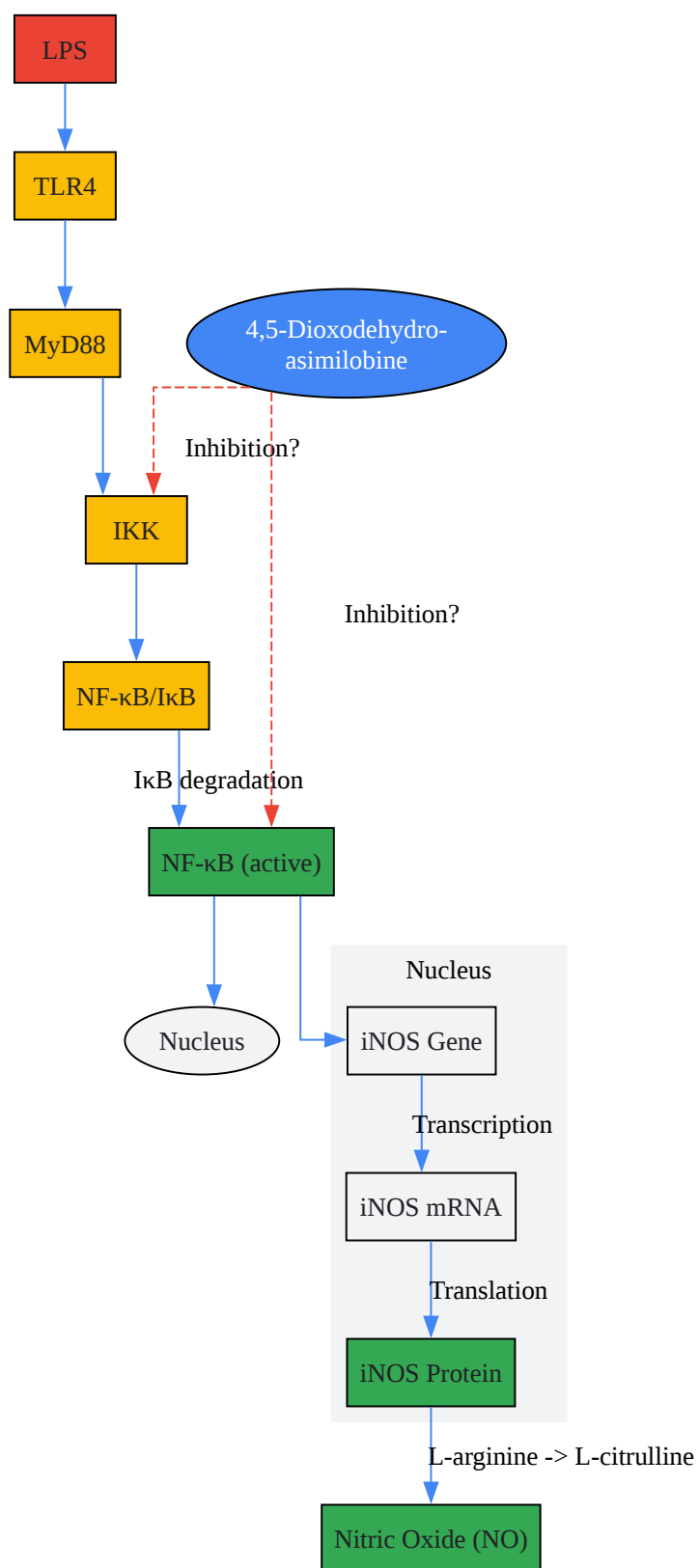
The anti-inflammatory activity of **4,5-Dioxodehydroasimilobine** can be assessed by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophages[2][10][11].

Experimental Protocol: Griess Assay for Nitric Oxide

- **Cell Culture:** RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

- **Cell Seeding:** Cells are seeded into 96-well plates at a density of approximately  $1 \times 10^5$  cells/well and allowed to adhere overnight.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **4,5-Dioxodehydroasimilobine**. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1  $\mu\text{g/mL}$ ). Control wells should include cells treated with vehicle only, LPS only, and **4,5-Dioxodehydroasimilobine** only.
- **Incubation:** The plates are incubated for 24 hours.
- **Nitrite Measurement (Griess Assay):**
  - Aliquots of the cell culture supernatant (50  $\mu\text{L}$ ) are transferred to a new 96-well plate.
  - An equal volume (50  $\mu\text{L}$ ) of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
  - An equal volume (50  $\mu\text{L}$ ) of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added to each well and incubated for another 10 minutes at room temperature, protected from light.
- **Data Analysis:** The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.

Signaling Pathway: LPS-Induced NO Production



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Hypothesized inhibitory action on the NF-κB pathway in LPS-induced NO production.

## In Vitro Immunomodulatory Assay: Inhibition of T-Cell Proliferation

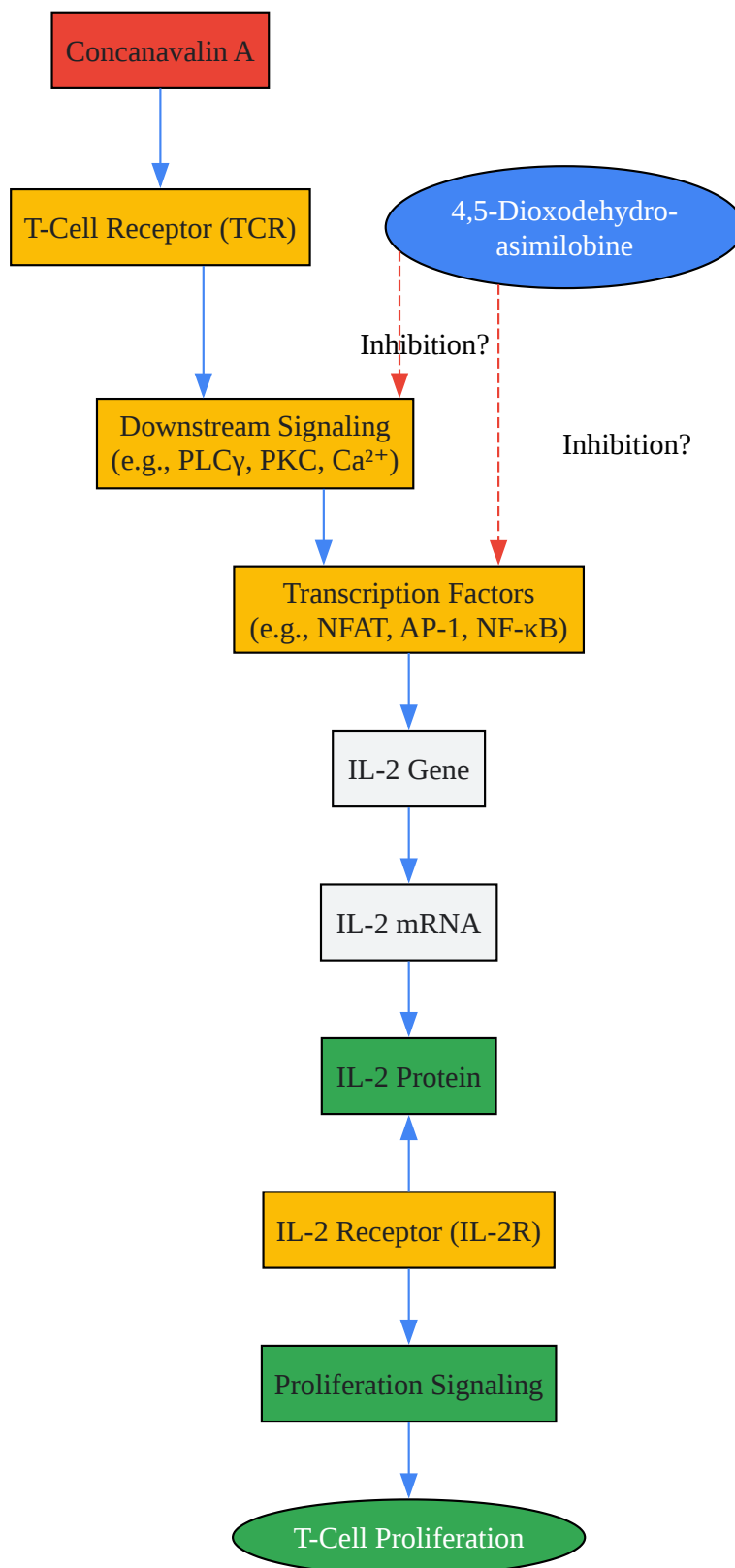
The effect of **4,5-Dioxodehydroasimilobine** on T-cell proliferation can be evaluated using a concanavalin A (ConA)-induced proliferation assay[2][12][13][14][15][16].

### Experimental Protocol: ConA-Induced T-Cell Proliferation Assay

- **Isolation of Peripheral Blood Mononuclear Cells (PBMCs):** PBMCs are isolated from fresh heparinized blood from healthy donors using Ficoll-Paque density gradient centrifugation.
- **Cell Culture:** Isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of approximately  $2 \times 10^5$  cells/well.
- **Treatment:** Cells are treated with various concentrations of **4,5-Dioxodehydroasimilobine**.
- **Stimulation:** T-cell proliferation is stimulated by adding ConA (e.g., 5 µg/mL) to the wells. Control wells should include unstimulated cells and cells stimulated with ConA in the absence of the test compound.
- **Incubation:** The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Proliferation Assessment (MTT Assay):**
  - MTT solution (5 mg/mL in PBS) is added to each well (e.g., 20 µL) and the plates are incubated for another 4 hours.
  - The medium is then carefully removed, and the formazan crystals are dissolved by adding a solubilization solution (e.g., 100 µL of DMSO).
- **Data Analysis:** The absorbance at 570 nm is measured using a microplate reader. The percentage of inhibition of T-cell proliferation is calculated relative to the ConA-only stimulated cells.



## Signaling Pathway: T-Cell Proliferation

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Hypothesized inhibitory action on the T-cell proliferation signaling pathway.

## Future Directions

The preliminary findings on the biological activities of **4,5-Dioxodehydroasimilobine** are promising and warrant further investigation. Future research should focus on:

- Elucidating the precise molecular mechanisms: Detailed studies are needed to identify the specific cellular targets and signaling pathways modulated by this compound. Investigating its effects on the phosphorylation of key proteins in the NF-κB and MAPK pathways, as well as on transcription factor activation, will be crucial.
- In vivo studies: To validate the in vitro findings, in vivo studies using animal models of inflammation and autoimmune diseases are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of **4,5-Dioxodehydroasimilobine**.
- Structure-activity relationship (SAR) studies: Synthesis of analogs of **4,5-Dioxodehydroasimilobine** could help in identifying the key structural features responsible for its biological activity and may lead to the development of more potent and selective compounds.
- Total synthesis: The development of an efficient total synthesis method for **4,5-Dioxodehydroasimilobine** would ensure a stable supply for further research and potential development, independent of its natural source.

## Conclusion

**4,5-Dioxodehydroasimilobine** is a natural product with demonstrated anti-inflammatory and immunomodulatory properties. This technical guide has summarized its known chemical characteristics and biological activities and provided detailed experimental protocols for its study. Further research into its mechanism of action and in vivo efficacy is essential to fully realize its therapeutic potential. This document serves as a foundational resource to guide and stimulate future investigations into this promising natural compound.

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